Cas no 206549-08-8 (Benzoic acid, 2-amino-5-bromo-3-methyl-, 1,1-dimethylethyl ester)
206549-08-8 structure
Product Name:Benzoic acid, 2-amino-5-bromo-3-methyl-, 1,1-dimethylethyl ester
Numero CAS:206549-08-8
MF:C12H16BrNO2
MW:286.164942741394
CID:3901654
PubChem ID:53938549
Update Time:2025-08-05
Benzoic acid, 2-amino-5-bromo-3-methyl-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid, 2-amino-5-bromo-3-methyl-, 1,1-dimethylethyl ester
- EN300-6508400
- IWDSXUQYJICTJL-UHFFFAOYSA-N
- tert-butyl 2-amino-5-bromo-3-methylbenzoate
- 2-Amino-5-bromo-3-methyl-benzoic acid tert-butyl ester
- SCHEMBL7324883
- 206549-08-8
-
- Inchi: 1S/C12H16BrNO2/c1-7-5-8(13)6-9(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
- Chiave InChI: IWDSXUQYJICTJL-UHFFFAOYSA-N
- Sorrisi: BrC1C=C(C)C(=C(C=1)C(=O)OC(C)(C)C)N
Proprietà calcolate
- Massa esatta: 285.03644Da
- Massa monoisotopica: 285.03644Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 262
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 52.3Ų
Benzoic acid, 2-amino-5-bromo-3-methyl-, 1,1-dimethylethyl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6508400-0.05g |
tert-butyl 2-amino-5-bromo-3-methylbenzoate |
206549-08-8 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6508400-0.1g |
tert-butyl 2-amino-5-bromo-3-methylbenzoate |
206549-08-8 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6508400-0.25g |
tert-butyl 2-amino-5-bromo-3-methylbenzoate |
206549-08-8 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6508400-0.5g |
tert-butyl 2-amino-5-bromo-3-methylbenzoate |
206549-08-8 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6508400-1.0g |
tert-butyl 2-amino-5-bromo-3-methylbenzoate |
206549-08-8 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6508400-2.5g |
tert-butyl 2-amino-5-bromo-3-methylbenzoate |
206549-08-8 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6508400-5.0g |
tert-butyl 2-amino-5-bromo-3-methylbenzoate |
206549-08-8 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6508400-10.0g |
tert-butyl 2-amino-5-bromo-3-methylbenzoate |
206549-08-8 | 10g |
$3131.0 | 2023-05-31 |
Benzoic acid, 2-amino-5-bromo-3-methyl-, 1,1-dimethylethyl ester Letteratura correlata
-
1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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